molecular formula C4H4N2O3 B12827770 5-(Hydroxymethylene)imidazolidine-2,4-dione

5-(Hydroxymethylene)imidazolidine-2,4-dione

Cat. No.: B12827770
M. Wt: 128.09 g/mol
InChI Key: INCVCROHQSJOQF-UHFFFAOYSA-N
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Description

5-(Hydroxymethylene)imidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and a hydroxymethylene group attached to the ring. This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethylene)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethylene intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, continuous flow reactors are used to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethylene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydroxymethylene group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethylene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Methyl derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethylene)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate various signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylimidazolidine-2,4-dione: Known for its use in pharmaceuticals and as a stabilizer in various formulations.

    5-Methylimidazolidine-2,4-dione: Used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.

    Imidazolidinones: A broader class of compounds with diverse chemical and biological properties.

Uniqueness

5-(Hydroxymethylene)imidazolidine-2,4-dione is unique due to the presence of the hydroxymethylene group, which imparts distinct reactivity and potential biological activity. This functional group allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

IUPAC Name

5-hydroxy-2-oxo-1,3-dihydroimidazole-4-carbaldehyde

InChI

InChI=1S/C4H4N2O3/c7-1-2-3(8)6-4(9)5-2/h1,8H,(H2,5,6,9)

InChI Key

INCVCROHQSJOQF-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(NC(=O)N1)O

Origin of Product

United States

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